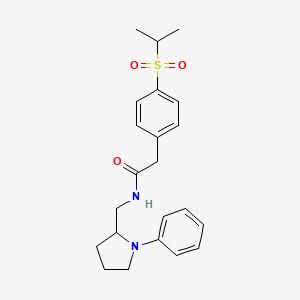

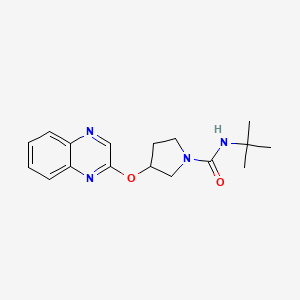

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with sulfonyl and acetamide groups, which are common in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives through various chemical reactions. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides involves the reaction of different aminophenols with a sulfonyl amino acetyl chloride derivative . Another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds and two intramolecular interactions, which are crucial for the stability and biological activity of the compound . These structural analyses are essential for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the formation of hydrogen bonds, as evidenced by variable temperature NMR experiments on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides . These hydrogen bonds can significantly influence the biological activity of the compounds by affecting their binding to enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are typically characterized by spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy . These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion.

Scientific Research Applications

Synthesis and Evaluation

Several studies have been conducted on the synthesis and evaluation of compounds with structures similar or related to 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. These studies include the development of new synthetic methods, evaluation of their potential as corrosion inhibitors, and exploration of their inhibitory effects on certain enzymes.

Synthesis of Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) focused on synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were evaluated as corrosion inhibitors. The compounds showed promising inhibition efficiencies in acidic and oil medium environments Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors.

Carbonic Anhydrase Inhibition : Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, incorporating various moieties, as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. The compounds exhibited micromolar inhibition constants against the enzyme, indicating potential therapeutic applications Investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors.

Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed an enantioselective synthesis method for γ-aminobutyric acid derivatives, including compounds similar to the target molecule. This method could be crucial for producing compounds with specific pharmacological properties Enantioselective synthesis of γ-aminobutyric acid derivatives by Ni(II)-catalyzed reaction of diethyl malonate with nitroalkenes.

properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODVIUXVXYIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2551755.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)